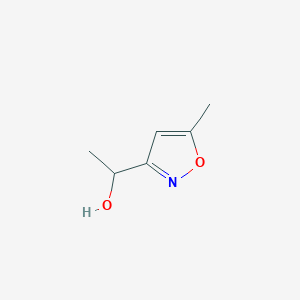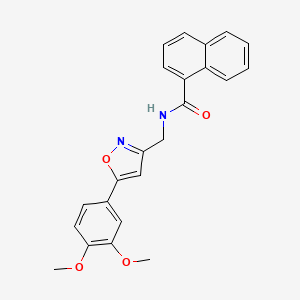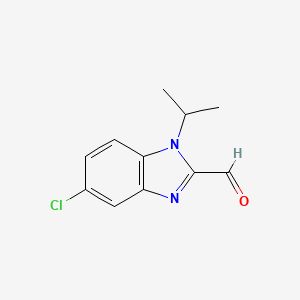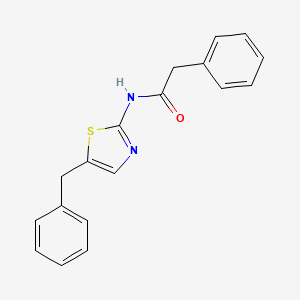
1-(5-Metil-1,2-oxazol-3-il)etan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Métodos De Preparación
The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol typically involves the reaction of 5-methyl-1,2-oxazole with ethylene oxide under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the oxazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol: This compound has a similar structure but with the hydroxyl group attached to the 4-position of the oxazole ring instead of the 3-position.
1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-ol: This compound contains a phenyl group attached to the oxazole ring, which can significantly alter its chemical properties and applications.
(5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: This compound has a methanesulfonamide group attached to the oxazole ring, which can impact its reactivity and biological activity.
The uniqueness of 1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol lies in its specific structure, which allows for a wide range of chemical reactions and applications in various fields of research.
Propiedades
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95104-46-4 |
Source


|
| Record name | 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)





![Methyl 2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]acetate](/img/structure/B2555716.png)
![4-(4-methylpiperidin-1-yl)-6-{4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine](/img/structure/B2555717.png)
![6-(1-Benzothiophene-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2555718.png)

![N-[4-(4-bromophenyl)-1,2-dimethyl-1H-imidazol-5-yl]-2-chloropyridine-3-sulfonamide](/img/structure/B2555721.png)


![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid](/img/structure/B2555724.png)
